5-Bromo-2-(2-methylpiperidin-1-yl)aniline is an organic compound characterized by its bromine atom at the fifth position of a benzene ring, which is also substituted with a 2-methylpiperidin-1-yl group at the second position. Its molecular formula is C12H16BrN, and it has a molecular weight of approximately 255.17 g/mol. The presence of the bromine atom and the piperidine moiety contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
The biological activity of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline is primarily attributed to its interaction with various biological targets. It has been noted for potential roles in:
Several methods can be employed for synthesizing 5-Bromo-2-(2-methylpiperidin-1-yl)aniline:
5-Bromo-2-(2-methylpiperidin-1-yl)aniline has several applications:
Studies regarding the interactions of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline focus on:
Several compounds share structural similarities with 5-Bromo-2-(2-methylpiperidin-1-yl)aniline. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-2-(3-methylpiperidin-1-yl)aniline | Similar brominated aniline structure | Different piperidine substitution position |
5-Chloro-2-(2-methylpiperidin-1-yl)aniline | Chlorine instead of bromine | Potentially different reactivity patterns |
4-Bromo-2-(2-methylpiperidin-1-yl)aniline | Bromine at the fourth position | Variation in biological activity compared to 5-bromo version |
The uniqueness of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline lies in its specific substitution pattern and potential biological activities that may differ from other derivatives, making it a valuable compound for further research and application in medicinal chemistry.